Sdz mks 492
Overview
Description
Preparation Methods
The synthesis of SLV-306 involves several steps. The acylation of a chiral amine with a chiral cyclopentanecarboxylic acid is a key step in the process. This reaction is facilitated by N-methylmorpholine, hydroxybenzotriazole, and N-(dimethylaminopropyl)-N’-ethylcarbodiimide in dichloromethane. The resulting amide is then treated with trifluoroacetic acid to eliminate the tert-butyl ester groups . Industrial production methods for SLV-306 typically involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SLV-306 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydroxylamine, and potassium phthalimide. For instance, the bromination of 1-tetralone with bromine in methanol yields 2-bromotetralone, which is then treated with hydroxylamine to form the corresponding oxime. This oxime is further isomerized with polyphosphoric acid to produce benzazepinone . Major products formed from these reactions include various intermediates that are crucial for the final synthesis of SLV-306.
Scientific Research Applications
SLV-306 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of endothelin converting enzyme and neutral endopeptidase. In biology, it is used to investigate the physiological roles of these enzymes and their impact on cardiovascular health. In medicine, SLV-306 is being explored as a potential treatment for conditions such as hypertension and heart failure due to its ability to modulate blood pressure and cardiac function . Additionally, its dual inhibitory action makes it a valuable tool in the study of enzyme inhibition and drug development.
Mechanism of Action
The mechanism of action of SLV-306 involves the inhibition of both endothelin converting enzyme and neutral endopeptidase. This dual inhibition leads to an increase in plasma natriuretic peptides and big endothelin-1 levels, which in turn helps to reduce right and left cardiac filling pressures. The molecular targets of SLV-306 include neprilysin and endothelin converting enzyme, both of which play crucial roles in cardiovascular regulation .
Comparison with Similar Compounds
SLV-306 is unique in its dual inhibitory action on both endothelin converting enzyme and neutral endopeptidase. Similar compounds include omapatrilat, which inhibits both angiotensin converting enzyme and neutral endopeptidase, and GW660511X, another dual angiotensin converting enzyme and neutral endopeptidase inhibitor . Unlike these compounds, SLV-306 specifically targets endothelin converting enzyme, making it particularly effective in modulating endothelin levels and providing therapeutic benefits in cardiovascular diseases.
Biological Activity
SDZ MKS 492, also known as MKS 492, is a selective inhibitor of type III phosphodiesterase (PDE) with significant implications in pharmacological research, particularly concerning respiratory and allergic responses. This compound has garnered attention due to its ability to modulate cyclic nucleotide levels, which are crucial for various cellular processes.
- Chemical Name : 1H-Purine-2,6-dione, 8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-
- CAS Number : 114606-56-3
- Molecular Formula : CHNO
- Molar Mass : 433.46 g/mol
- Density : 1.36 g/cm³ (predicted)
- Boiling Point : 648.7 °C (predicted)
- pKa : 14.25 (predicted)
This compound acts primarily by inhibiting the activity of phosphodiesterase type III, leading to increased levels of cyclic GMP (cGMP) within cells. This elevation in cGMP is associated with smooth muscle relaxation and anti-inflammatory effects, making it particularly relevant in the treatment of bronchoconstriction and other allergic reactions.
In Vitro Studies
Research indicates that this compound effectively relaxes airway smooth muscle in vitro, demonstrating its potential as a therapeutic agent for respiratory conditions .
In Vivo Studies
In animal models, particularly guinea pigs and rats, this compound has shown promising results:
- Bronchoconstriction Inhibition : The compound significantly inhibits antigen-induced bronchoconstriction in female Hartley guinea pigs when administered intravenously at doses of 3 mg/kg and 10 mg/kg .
- Platelet Activating Factor (PAF) : It also inhibits PAF-induced bronchoconstriction, suggesting a broad spectrum of action in allergic responses .
Case Studies and Research Findings
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent for managing conditions characterized by excessive bronchoconstriction and allergic responses. Its selective inhibition of PDE type III allows for targeted action with potentially fewer side effects compared to non-selective PDE inhibitors.
Properties
IUPAC Name |
8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFAVFWNOZVFM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921432 | |
Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114606-56-3 | |
Record name | Sdz mks 492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114606563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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